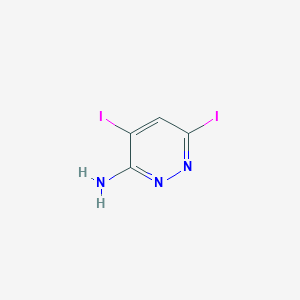
4,6-Diiodopyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diiodopyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiodopyridazin-3-amine typically involves the iodination of pyridazin-3-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly oxidizing agents is also preferred to minimize hazardous by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diiodopyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diaminopyridazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
4,6-Diiodopyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of various complex organic molecules.
Mécanisme D'action
The mechanism of action of 4,6-Diiodopyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloropyridazin-3-amine: Similar structure but with chlorine atoms instead of iodine.
4,6-Dibromopyridazin-3-amine: Contains bromine atoms at the 4 and 6 positions.
4,6-Difluoropyridazin-3-amine: Fluorine atoms replace the iodine atoms.
Uniqueness
4,6-Diiodopyridazin-3-amine is unique due to the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can lead to stronger halogen bonding interactions and potentially higher biological activity.
Propriétés
Formule moléculaire |
C4H3I2N3 |
|---|---|
Poids moléculaire |
346.90 g/mol |
Nom IUPAC |
4,6-diiodopyridazin-3-amine |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |
Clé InChI |
WAMKTBVWASCEJP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN=C1I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
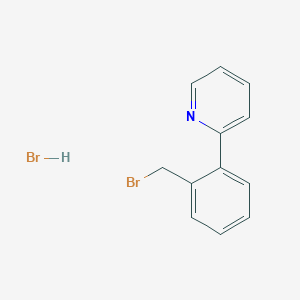

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
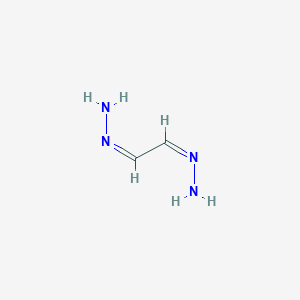
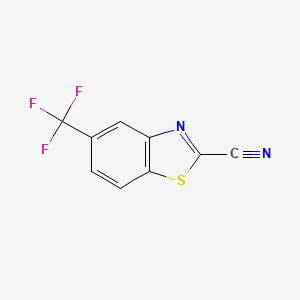
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)
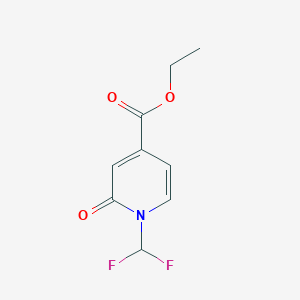

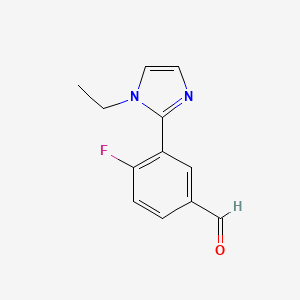
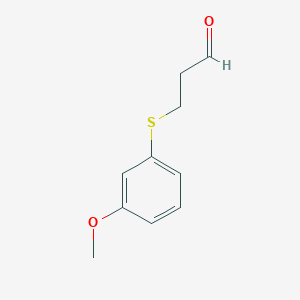
![2-[3-(2-aminoethyl)-5-methyl-1H-indol-1-yl]acetamide](/img/structure/B13650430.png)
